Baogongteng a
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Overview
Description
Preparation Methods
Baogongteng A can be synthesized using synthetic 6β-acetoxy-tropinone as the starting material . The synthetic route involves several steps, including alkylation, condensation, reduction, protection, and oxidation . The industrial production methods typically involve chemical resolution to prepare chiral analogs of this compound .
Chemical Reactions Analysis
Baogongteng A undergoes various chemical reactions, including:
Oxidation: The oxidation of tropanol derivatives with CrO3 to yield tropanone derivatives.
Reduction: Reduction of bicyclic nitriles with LiAlH4 or NaBH4.
Substitution: Alkylation of 3-hydroxypyridine with benzylbromide.
Common reagents used in these reactions include LiAlH4, NaBH4, CrO3, and benzylbromide . Major products formed from these reactions include tropanone derivatives and bicyclic hydroxy nitriles .
Scientific Research Applications
Baogongteng A has several scientific research applications:
Chemistry: Used as a starting material for synthesizing chiral analogs and studying structure-activity relationships.
Biology: Acts as a muscarinic agonist, influencing various biological processes.
Medicine: Investigated for its potential in treating glaucoma and cardiovascular diseases.
Industry: Utilized in the development of new muscarinic agonists for drug development.
Mechanism of Action
Baogongteng A exerts its effects by acting as a muscarinic agonist, selectively targeting M2-muscarinic receptors . It has high affinity for M2-receptors and lower affinity for other muscarinic receptor subtypes . The compound influences intracellular signaling pathways, leading to its hypotensive and miotic effects .
Comparison with Similar Compounds
Baogongteng A is compared with other tropane alkaloids, such as:
Scopolamine: Both are tropane alkaloids, but this compound acts as a muscarinic agonist, while scopolamine is an antagonist.
Pilocarpine: This compound has a stronger miotic effect than pilocarpine and is used for similar therapeutic purposes.
Atropine: Unlike this compound, atropine exhibits anticholinergic activity.
This compound’s unique selectivity for M2-receptors and its potent miotic activity distinguish it from these similar compounds .
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
[(1S,2R,5S,6R)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl] acetate |
InChI |
InChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3/t6-,7-,8+,9+/m0/s1 |
InChI Key |
FSXBMHMVOFJROW-RBXMUDONSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@H](CC[C@@H]1N2)O |
Canonical SMILES |
CC(=O)OC1CC2C(CCC1N2)O |
Origin of Product |
United States |
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